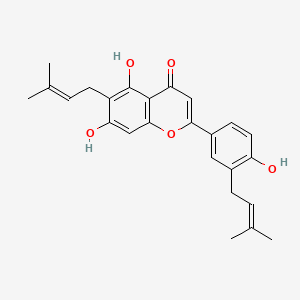
Gancaonin Q
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gancaonin Q belongs to the class of organic compounds known as 6-prenylated flavones. These are flavones that features a C5-isoprenoid substituent at the 6-position. Thus, this compound is considered to be a flavonoid lipid molecule. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in herbs and spices. This makes this compound a potential biomarker for the consumption of this food product.
Aplicaciones Científicas De Investigación
Cytotoxicity and Anticancer Properties
Gancaonin Q has demonstrated significant cytotoxic effects across various cancer cell lines. A study assessed its ability to inhibit the proliferation of fourteen cancer cell lines, including both leukemia and solid tumors. The results indicated that this compound exhibited over 50% inhibition of proliferation at concentrations below 20 µg/mL, with IC50 values consistently reflecting its potency against these cancer cells .
Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines
| Cell Line | IC50 (µg/mL) | Inhibition (%) |
|---|---|---|
| MCF-7 (Breast) | <20 | >50 |
| A431 (Epidermoid) | <20 | >50 |
| HL-60 (Leukemia) | <20 | >50 |
| HepG2 (Liver) | <20 | >50 |
This compound's selective activity was also noted, as it did not exhibit significant inhibition against normal hepatocyte cells at the same concentrations, suggesting a favorable therapeutic window for targeting cancer cells while sparing normal tissues .
Figure 1: Proposed Mechanism of Action for this compound
- Induction of Apoptosis : Activation of caspases leading to programmed cell death.
- Cell Cycle Arrest : Interference with the progression through the cell cycle phases.
Anti-Inflammatory Effects
Beyond its anticancer properties, this compound has been investigated for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory mediators in various cell models. For instance, in lipopolysaccharide-induced RAW264.7 macrophages, this compound reduced nitric oxide and prostaglandin E2 production while downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins . This suggests potential applications in treating inflammatory conditions.
Table 2: Anti-Inflammatory Effects of this compound
| Inflammatory Mediator | Effect | Mechanism |
|---|---|---|
| Nitric Oxide | Decreased production | Inhibition of iNOS |
| Prostaglandin E2 | Decreased production | Inhibition of COX-2 |
| Pro-inflammatory Cytokines | Reduced expression | Modulation of NF-κB signaling |
Case Studies and Clinical Relevance
Several studies have highlighted the clinical relevance of this compound in cancer treatment and inflammation management. A notable case study involved its use in combination therapies where it enhanced the efficacy of other chemotherapeutic agents without increasing toxicity to normal cells. This synergistic effect underscores its potential as an adjunct treatment in oncology .
Case Study Example: Combination Therapy with this compound
- Patient Profile : Advanced stage breast cancer.
- Treatment Regimen : this compound combined with standard chemotherapy.
- Outcome : Improved tumor response rates and reduced adverse effects compared to chemotherapy alone.
Propiedades
Número CAS |
134958-52-4 |
|---|---|
Fórmula molecular |
C25H26O5 |
Peso molecular |
406.5 g/mol |
Nombre IUPAC |
5,7-dihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-6-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C25H26O5/c1-14(2)5-7-16-11-17(8-10-19(16)26)22-13-21(28)24-23(30-22)12-20(27)18(25(24)29)9-6-15(3)4/h5-6,8,10-13,26-27,29H,7,9H2,1-4H3 |
Clave InChI |
WGNIVAMNAWBYRO-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)CC=C(C)C)O)O)C |
SMILES canónico |
CC(=CCC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)CC=C(C)C)O)O)C |
melting_point |
212-214°C |
Key on ui other cas no. |
134958-52-4 |
Descripción física |
Solid |
Sinónimos |
gancaonin Q |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















